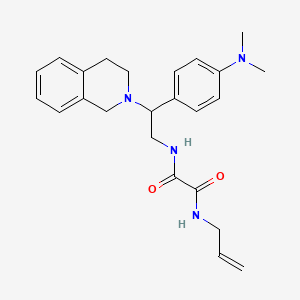

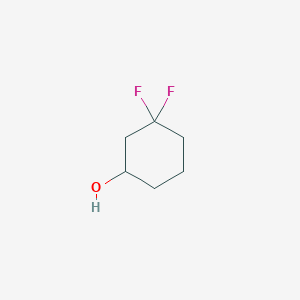

![molecular formula C14H21NO B3059149 4-{[(2-Methylbenzyl)oxy]methyl}piperidine CAS No. 946680-51-9](/img/structure/B3059149.png)

4-{[(2-Methylbenzyl)oxy]methyl}piperidine

説明

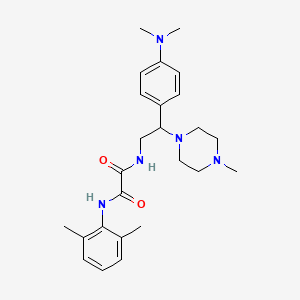

“4-{[(2-Methylbenzyl)oxy]methyl}piperidine” is a specialty product used for proteomics research . It has a molecular formula of C14H21NO and a molecular weight of 219.33 .

Molecular Structure Analysis

The InChI code for “4-{[(2-Methylbenzyl)oxy]methyl}piperidine” is 1S/C14H21NO.ClH/c1-12-4-2-3-5-14 (12)11-16-10-13-6-8-15-9-7-13;/h2-5,13,15H,6-11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The compound “4-{[(2-Methylbenzyl)oxy]methyl}piperidine” has a molecular weight of 219.33 . The hydrochloride form of this compound has a molecular weight of 255.79 . It appears as a solid at room temperature .科学的研究の応用

Synthesis and Crystal Structure

- A study discussed the synthesis of a compound similar to 4-{[(2-Methylbenzyl)oxy]methyl}piperidine, focusing on its crystal structure and bioactivity. The compound exhibited inhibitory activities toward fungi at certain concentrations (Xue Si-jia, 2011).

Pharmacological Properties

- Another study investigated a compound structurally related to 4-{[(2-Methylbenzyl)oxy]methyl}piperidine, analyzing its pharmacological properties, including its binding affinity and efficacy in preclinical pharmacodynamic and pharmacokinetic tests (R. Garner et al., 2015).

Potential as NMDA Receptor Antagonist

- Research on a related compound focused on its role as an NMDA receptor antagonist, emphasizing its selectivity and potential therapeutic applications (Z. Zhou et al., 1999).

Anticonvulsant Applications

- A study synthesized and evaluated analogs of 2-piperidinecarboxylic acid, related to 4-{[(2-Methylbenzyl)oxy]methyl}piperidine, for anticonvulsant activity. This highlighted the potential of these compounds in treating seizures (B. Ho et al., 2001).

Gastric Antisecretory Agents

- Research explored derivatives of 4-(diphenylmethyl)-1-piperidinemethanimine, a compound similar to 4-{[(2-Methylbenzyl)oxy]methyl}piperidine, as potential gastric antisecretory agents, indicating their use in peptic ulcer disease treatment (M. Scott et al., 1983).

Biological Evaluation in In Vivo Studies

- A novel analog of donepezil, closely related to 4-{[(2-Methylbenzyl)oxy]methyl}piperidine, was synthesized and evaluated for in vivo studies of acetylcholinesterase, highlighting the compound's potential in neurological research (S. Y. Lee et al., 2000).

Antipsychotic Potential

- Compounds with structures akin to 4-{[(2-Methylbenzyl)oxy]methyl}piperidine were evaluated for their potential as antipsychotic agents, investigating their affinity for dopamine and serotonin receptors (E. Raviña et al., 2000).

HIV-1 Infection Prevention

- A study synthesized a methylbenzenesulfonamide compound, structurally related to 4-{[(2-Methylbenzyl)oxy]methyl}piperidine, with potential use in targeting preparations for HIV-1 infection prevention (Cheng De-ju, 2015).

Antiapomorphine Activity

- Research on 4'-carbamoyl-1,4'-bipiperidine, related to 4-{[(2-Methylbenzyl)oxy]methyl}piperidine, focused on its antiapomorphine activity, suggesting its usefulness as an antipsychotic drug (C. Tashiro et al., 1989).

Anti-Inflammatory and Antioxidant Activities

- A study on 4,5-disubstituted-thiazolyl amides, derivatives of 4-hydroxy-piperidine and related to 4-{[(2-Methylbenzyl)oxy]methyl}piperidine, evaluated their anti-inflammatory and antioxidant activities (A. Geronikaki et al., 2003).

Antiproliferative Activity Against Leukemic Cells

- Research involved the synthesis of a novel compound structurally similar to 4-{[(2-Methylbenzyl)oxy]methyl}piperidine, which showed effectiveness in inhibiting leukemia K562 cells proliferation (Xue Si-jia, 2012).

Potential in Major Depressive Disorder

- A study characterized a compound related to 4-{[(2-Methylbenzyl)oxy]methyl}piperidine, investigating its binding affinity, selective inhibition, and potential therapeutic application in major depressive disorder (L. Bristow et al., 2017).

Antimicrobial Activity

- Research synthesized novel derivatives structurally akin to 4-{[(2-Methylbenzyl)oxy]methyl}piperidine and evaluated their antibacterial and antifungal activities, indicating significant biological activity against tested microorganisms (M. Suresh et al., 2016).

Compulsive Food Consumption in Binge Eating

- A study investigated the effects of a selective OX1R antagonist, structurally related to 4-{[(2-Methylbenzyl)oxy]methyl}piperidine, in a binge eating model in rats, suggesting a role in treating eating disorders with a compulsive component (L. Piccoli et al., 2012).

Synthesis and Antimicrobial Activity

- A Knoevenagel condensation reaction was used to synthesize Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate, a compound related to 4-{[(2-Methylbenzyl)oxy]methyl}piperidine. This compound was characterized and evaluated for antimicrobial activity (Ajay Kumar Kariyappa et al., 2016).

Reactions with Aliphatic Amines

- Research on the reaction of 4-methoxybenzylideneiminium salts, similar in structure to 4-{[(2-Methylbenzyl)oxy]methyl}piperidine, with aliphatic amines, provided insights into their potential synthetic applications (A. Blokhin et al., 1990).

Corrosion Inhibition Studies

- A study using quantum chemical calculations and molecular dynamics simulations investigated the corrosion inhibition properties of piperidine derivatives related to 4-{[(2-Methylbenzyl)oxy]methyl}piperidine on iron surfaces (S. Kaya et al., 2016).

Circulating Drug Metabolite Exposure in Humans

- Research estimated the circulating drug metabolite exposure in humans for a serotonin-4 receptor partial agonist metabolized into compounds related to 4-{[(2-Methylbenzyl)oxy]methyl}piperidine (R. Obach et al., 2018).

Exploration of Nitrogen Heterocyclic Periphery

- A study explored heterocyclic moieties as potential periphery motifs for the pharmacophoric core of fasiglifam, a compound structurally related to 4-{[(2-Methylbenzyl)oxy]methyl}piperidine, highlighting its potential in type 2 diabetes treatment (A. Lukin et al., 2020).

Synthesis of Anticonvulsant Derivatives

- A study synthesized a variety of 2-piperidinecarboxamides and evaluated their anticonvulsant activity, indicating the potential of these derivatives in seizure treatment (B. Ho et al., 1998).

Safety and Hazards

The compound “4-{[(2-Methylbenzyl)oxy]methyl}piperidine” is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

将来の方向性

As “4-{[(2-Methylbenzyl)oxy]methyl}piperidine” is a specialty product used for proteomics research , its future directions are likely tied to the advancements in this field. Proteomics is a rapidly evolving field with a wide range of applications in understanding disease mechanisms, drug discovery, and more. Therefore, this compound could potentially play a role in future research studies.

特性

IUPAC Name |

4-[(2-methylphenyl)methoxymethyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-12-4-2-3-5-14(12)11-16-10-13-6-8-15-9-7-13/h2-5,13,15H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYPONOOWSFBBGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COCC2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649874 | |

| Record name | 4-{[(2-Methylphenyl)methoxy]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946680-51-9 | |

| Record name | 4-{[(2-Methylphenyl)methoxy]methyl}piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Octanol, 8-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B3059075.png)

![N-[4-(4-benzylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B3059083.png)

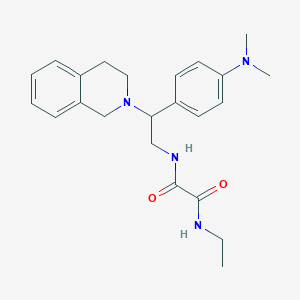

![N-(2,4-difluorophenyl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide](/img/structure/B3059084.png)

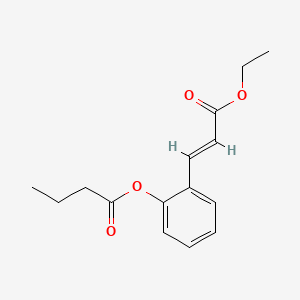

![N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B3059086.png)

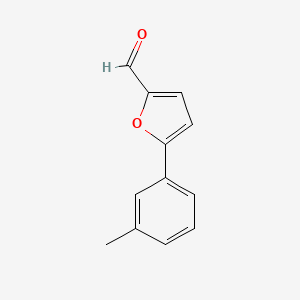

![N'-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B3059087.png)